molecular formula C17H14ClN3OS B2967387 2-(2-chlorophenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide CAS No. 2034424-68-3

2-(2-chlorophenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide

Cat. No.: B2967387
CAS No.: 2034424-68-3
M. Wt: 343.83
InChI Key: SDTWIVUQEDSEFF-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide is a heterocyclic acetamide derivative featuring a 2-chlorophenyl group, a pyrazine core substituted with a thiophen-2-yl moiety, and an acetamide linker (Figure 1). This compound combines structural motifs associated with diverse pharmacological activities, including kinase inhibition and CNS targeting .

  • Step 1: Activation of carboxylic acid derivatives (e.g., conversion to acyl chlorides) for nucleophilic substitution.
  • Step 2: Coupling of the activated intermediate with amines or heterocyclic methylamine derivatives .

Properties

IUPAC Name

2-(2-chlorophenyl)-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3OS/c18-13-5-2-1-4-12(13)10-16(22)21-11-14-17(20-8-7-19-14)15-6-3-9-23-15/h1-9H,10-11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDTWIVUQEDSEFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NCC2=NC=CN=C2C3=CC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-chlorophenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide is a notable member of the class of N-containing heterocycles, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanism of action, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H14ClN3OS\text{C}_{15}\text{H}_{14}\text{ClN}_3\text{OS}

This structure includes a chlorophenyl group, a thiophene moiety, and a pyrazine ring, contributing to its unique pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes and receptors involved in disease processes. For instance, compounds with similar structures have demonstrated efficacy against viral infections and bacterial resistance mechanisms.

Antiviral Activity

Research indicates that derivatives of thiophene and pyrazine compounds exhibit significant antiviral properties. For example, compounds that share structural features with This compound have shown effectiveness against viruses such as HIV and Hepatitis C. The EC50 values for related compounds often fall within the range of 0.26 μM to 3.98 μM, indicating potent antiviral activity with low cytotoxicity .

Antimicrobial Activity

In vitro studies have evaluated the antimicrobial potential of similar pyrazine derivatives. The minimum inhibitory concentration (MIC) values for these compounds have been reported as low as 0.22 μg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The synergistic effects observed when combined with standard antibiotics like Ciprofloxacin highlight their potential as adjunct therapies .

Case Studies

  • Antiviral Efficacy : A study on a related compound demonstrated an EC50 value of 0.35 μM against HIV type 1, with a therapeutic index exceeding 105.25, underscoring its potential for clinical application .
  • Antimicrobial Synergy : Another investigation revealed that certain derivatives displayed significant antibacterial activity, with MIC values ranging from 0.22 to 0.25 μg/mL. These compounds also inhibited biofilm formation effectively, suggesting their utility in treating resistant bacterial infections .

Research Findings Summary

Activity TypeEC50/MIC ValuesNotable Findings
Antiviral0.26 - 3.98 μMEffective against HIV and Hepatitis C
Antimicrobial0.22 - 0.25 μg/mLSignificant synergy with Ciprofloxacin
CytotoxicityIC50 > 60 μMLow hemolytic activity and non-cytotoxic effects

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key structural analogs are compared below based on heterocyclic cores, substituents, and physicochemical properties.

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituents Molecular Formula* Melting Point (°C) Yield References
2-(2-Chlorophenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide (Target) Pyrazine 2-Chlorophenyl, thiophen-2-yl, acetamide C₁₇H₁₃ClN₄OS N/A N/A N/A
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide Thiophene Dual thiophene, cyano, acetamide C₁₁H₈N₂OS₂ N/A N/A
N-(4-Carbamimidoylbenzyl)-2-(5-chloro-...thiophen-3-yl)pyrazin-1(2H)-yl)acetamide Pyrazine Thiophen-3-yl, chlorophenyl, carbamimidoyl ~C₂₁H₁₈ClN₇OS N/A N/A
8c (Quinazolinone derivative) Quinazolinone 2-Chlorophenoxy, methylpiperazinyl, acetamide ~C₂₂H₂₂ClN₅O₃ 118–120 52%
8d (Quinazolinone derivative) Quinazolinone 2,4-Dichlorophenoxy, chlorophenylpiperazinyl ~C₂₇H₂₂Cl₃N₅O₂ 188–189 57%
N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide Pyridine 4-Chlorophenyl, distyryl, thioacetamide ~C₂₉H₂₂ClN₃OS N/A 85%

*Molecular formulas estimated from IUPAC names.

Key Observations:

Heterocyclic Core Influence: The target compound’s pyrazine core distinguishes it from quinazolinone () or pyridine-based analogs (). Pyrazines often enhance metabolic stability and π-π stacking interactions in drug design . Quinazolinone derivatives (e.g., 8c, 8d) exhibit lower yields (52–57%) compared to pyridine-thioacetamide analogs (85% yield in ), suggesting divergent synthetic efficiencies .

Substituent Effects: The 2-chlorophenyl group in the target compound is shared with 8c and 8d but contrasts with 4-chlorophenyl in . Chlorophenyl groups modulate lipophilicity and receptor binding .

Spectroscopic Characterization :

  • IR and NMR data for analogs () confirm acetamide C=O stretches (~1650–1700 cm⁻¹) and aromatic proton resonances (δ 6.5–8.5 ppm), which are expected in the target compound .

Research Findings and Implications

  • Biological Relevance : While highlights CNS-targeting acetamides (e.g., [¹¹C]PK11195), the target’s pyrazine-thiophene architecture may align with kinase inhibitors (e.g., ’s compound 3) or anti-inflammatory agents .

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